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molecular formula C17H21NO2 B2964387 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)- CAS No. 134984-63-7

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-

Cat. No. B2964387
M. Wt: 271.36
InChI Key: WPVULUCPUMGINO-BVUBDWEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05556909

Procedure details

To a mixture of N-[(1-methyl)phenylmethyl]imino-acetic acid ethyl ester (67.5 g; 328.9 mmol) and cyclopentadiene (43.48 g, 657.8 mmol) in dry DMF under argon cooled to 0° C., was added in portions (5 ml portion) 37.5 g (328.9 mmol) of TFA followed by water (0.057 ml) and the resulting mixture was allowed to stir at room temperature for 22 hours. The above reaction mixture was poured into ice, extracted with 80% hexane in ethyl acetate (to remove excess cyclopentadiene), and the aqueous layer was slowly neutralized with sodium bicarbonate (to pH=8). The aqueous layer was extracted with ethyl acetate and the organic layer was separated and dried over sodium sulfate. The organic solvent was concentrated in vacuo to afford 52.6 g (62%) of ethyl 2-(1-phenylethyl)-2 -azabicyclo [2,2,1 ]hept-5-en-3-carboxylate.
Name
N-[(1-methyl)phenylmethyl]imino-acetic acid ethyl ester
Quantity
67.5 g
Type
reactant
Reaction Step One
Quantity
43.48 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.057 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH:5]=[N:6][CH2:7][C:8]1(C)[CH:13]=[CH:12][CH:11]=[CH:10][CH2:9]1)[CH3:2].[CH:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1.[C:21](O)(C(F)(F)F)=O.O>CN(C=O)C>[C:8]1([CH:7]([N:6]2[CH:5]([C:4]([O:3][CH2:1][CH3:2])=[O:15])[CH:20]3[CH2:16][CH:17]2[CH:18]=[CH:19]3)[CH3:21])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
N-[(1-methyl)phenylmethyl]imino-acetic acid ethyl ester
Quantity
67.5 g
Type
reactant
Smiles
C(C)OC(C=NCC1(CC=CC=C1)C)=O
Name
Quantity
43.48 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0.057 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above reaction mixture
ADDITION
Type
ADDITION
Details
was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with 80% hexane in ethyl acetate (to remove excess cyclopentadiene)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)C2
Measurements
Type Value Analysis
AMOUNT: MASS 52.6 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05556909

Procedure details

To a mixture of N-[(1-methyl)phenylmethyl]imino-acetic acid ethyl ester (67.5 g; 328.9 mmol) and cyclopentadiene (43.48 g, 657.8 mmol) in dry DMF under argon cooled to 0° C., was added in portions (5 ml portion) 37.5 g (328.9 mmol) of TFA followed by water (0.057 ml) and the resulting mixture was allowed to stir at room temperature for 22 hours. The above reaction mixture was poured into ice, extracted with 80% hexane in ethyl acetate (to remove excess cyclopentadiene), and the aqueous layer was slowly neutralized with sodium bicarbonate (to pH=8). The aqueous layer was extracted with ethyl acetate and the organic layer was separated and dried over sodium sulfate. The organic solvent was concentrated in vacuo to afford 52.6 g (62%) of ethyl 2-(1-phenylethyl)-2 -azabicyclo [2,2,1 ]hept-5-en-3-carboxylate.
Name
N-[(1-methyl)phenylmethyl]imino-acetic acid ethyl ester
Quantity
67.5 g
Type
reactant
Reaction Step One
Quantity
43.48 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.057 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH:5]=[N:6][CH2:7][C:8]1(C)[CH:13]=[CH:12][CH:11]=[CH:10][CH2:9]1)[CH3:2].[CH:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1.[C:21](O)(C(F)(F)F)=O.O>CN(C=O)C>[C:8]1([CH:7]([N:6]2[CH:5]([C:4]([O:3][CH2:1][CH3:2])=[O:15])[CH:20]3[CH2:16][CH:17]2[CH:18]=[CH:19]3)[CH3:21])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
N-[(1-methyl)phenylmethyl]imino-acetic acid ethyl ester
Quantity
67.5 g
Type
reactant
Smiles
C(C)OC(C=NCC1(CC=CC=C1)C)=O
Name
Quantity
43.48 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0.057 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above reaction mixture
ADDITION
Type
ADDITION
Details
was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with 80% hexane in ethyl acetate (to remove excess cyclopentadiene)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)C2
Measurements
Type Value Analysis
AMOUNT: MASS 52.6 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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